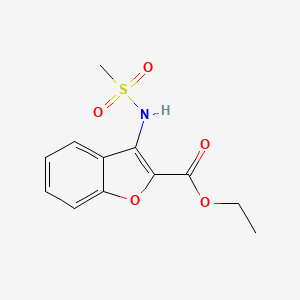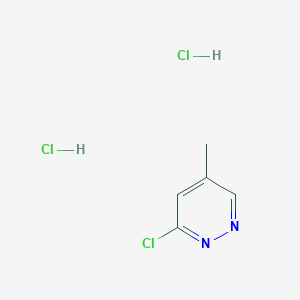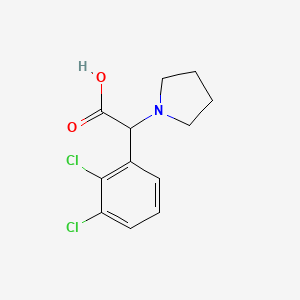
2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that belongs to the class of acetic acids It features a dichlorophenyl group and a pyrrolidinyl group attached to the acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,3-dichlorobenzene, undergoes a series of reactions to introduce functional groups necessary for further modifications.
Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with pyrrolidine under specific conditions to attach the pyrrolidinyl group.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the production of materials with specific properties.
作用機序
The mechanism of action of 2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid
- 2-(2,3-Dichlorophenyl)-2-(morpholin-1-yl)acetic acid
- 2-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid
Uniqueness
2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the dichlorophenyl group can enhance its reactivity, while the pyrrolidinyl group can influence its biological activity and solubility.
特性
分子式 |
C12H13Cl2NO2 |
|---|---|
分子量 |
274.14 g/mol |
IUPAC名 |
2-(2,3-dichlorophenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-5-3-4-8(10(9)14)11(12(16)17)15-6-1-2-7-15/h3-5,11H,1-2,6-7H2,(H,16,17) |
InChIキー |
PCNQDXFETIVUOA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



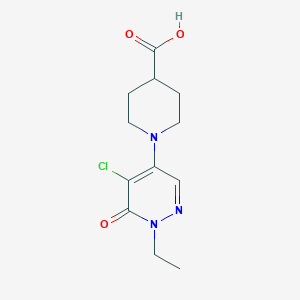




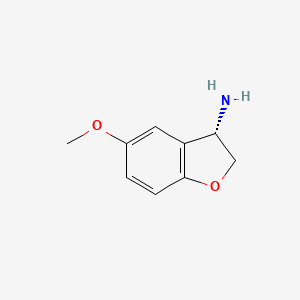

![7-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B11813883.png)
